(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone
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Overview
Description
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a complex organic compound that features a combination of cyclopropylpyridazinyl, piperazinyl, and dimethylfuran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the cyclopropylpyridazine derivative, which is then reacted with piperazine under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with 2,5-dimethylfuran-3-ylmethanone under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases, depending on its interaction with biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(2-Cyclohexyl-1,3-benzoxazol-6-yl) {3- [4- (2-pyrimidinyl)-1-piperazinyl]-1-azetidinyl}methanone: This compound shares structural similarities with (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone, particularly in the piperazine and methanone groups.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Another similar compound that features a piperazine ring and is studied for its biological activity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer specific biological activities and chemical reactivity not seen in other similar compounds .
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-11-15(13(2)24-12)18(23)22-9-7-21(8-10-22)17-6-5-16(19-20-17)14-3-4-14/h5-6,11,14H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHLVVUHBKNRRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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